molecular formula C10H7FN2O4 B13676934 Ethyl 4-cyano-2-fluoro-5-nitrobenzoate

Ethyl 4-cyano-2-fluoro-5-nitrobenzoate

Cat. No.: B13676934
M. Wt: 238.17 g/mol
InChI Key: IQGZJYGMTMWDQM-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-2-fluoro-5-nitrobenzoate is an organic compound with the molecular formula C10H7FN2O4 and a molecular weight of 238.17 g/mol . This compound is characterized by the presence of a cyano group, a fluoro group, and a nitro group attached to a benzoate ester. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate typically involves multi-step organic reactions. . The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions using automated reactors. The process is optimized for high yield and purity, and the product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-2-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-cyano-2-fluoro-5-nitrobenzoate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Medicine: Potential use in the development of pharmaceuticals due to its unique functional groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, the cyano group can act as an electron-withdrawing group, and the fluoro group can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-cyano-2-fluoro-5-nitrobenzoate is unique due to the combination of cyano, fluoro, and nitro groups on the benzoate ester. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H7FN2O4

Molecular Weight

238.17 g/mol

IUPAC Name

ethyl 4-cyano-2-fluoro-5-nitrobenzoate

InChI

InChI=1S/C10H7FN2O4/c1-2-17-10(14)7-4-9(13(15)16)6(5-12)3-8(7)11/h3-4H,2H2,1H3

InChI Key

IQGZJYGMTMWDQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])C#N)F

Origin of Product

United States

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